Thiacloprid

Übersicht

Beschreibung

Thiacloprid is an insecticide belonging to the neonicotinoid class. It is primarily used in agriculture to control a variety of sucking and chewing insects, such as aphids and whiteflies. This compound works by disrupting the nervous system of insects, leading to their eventual death .

Wissenschaftliche Forschungsanwendungen

Thiacloprid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung in der analytischen Chemie zur Entwicklung neuer Nachweismethoden verwendet.

Biologie: this compound wird auf seine Auswirkungen auf Nicht-Zielorganismen, insbesondere Bestäuber wie Honigbienen, untersucht.

Medizin: Es wird geforscht, um seine möglichen Auswirkungen auf die menschliche Gesundheit zu verstehen.

Industrie: this compound wird bei der Entwicklung neuer Insektizide und Schädlingsbekämpfungsstrategien eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an nikotinischen Acetylcholinrezeptoren im Nervensystem von Insekten bindet. Diese Bindung führt zur Überstimulation des Nervensystems, was zu Lähmung und schließlich zum Tod führt. Die molekularen Ziele sind die nikotinischen Acetylcholinrezeptoren, und die beteiligten Pfade sind mit der Neurotransmission verbunden .

Wirkmechanismus

Target of Action

Thiacloprid, a member of the neonicotinoid class of insecticides, primarily targets the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects . It also interacts with the CHRNA7-FAM7A fusion protein in humans .

Mode of Action

This compound’s mode of action involves stimulating the nAChRs, disrupting the insect’s nervous system . As a potent agonist of insect nAChRs, this compound can bind to γ-aminobutiric acid (GABA) receptors at the postsynaptic membrane . This interaction disrupts signal transduction in the insect’s central nervous system .

Biochemical Pathways

This compound affects several biochemical pathways. It induces up-regulation of genes related to glutathione metabolism and Toll-like receptor signaling pathway . Microbial systems release the cyano group of this compound and oxidize the hydroxyl group to generate 4-hydroxy this compound, which is rapidly converted into 4-keto-imeni this compound by the decyanotation process .

Pharmacokinetics

It’s known that this compound is a small molecule with a molecular weight of 252723 . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

This compound’s action results in molecular and cellular effects. It has been found to cause a decrease in spermatozoa and leads to telomere defects . It also affects epigenetic mechanisms controlling meiosis, which could lead to deleterious effects on male spermatogenesis . Moreover, it impairs the learning performance of bees .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, nutrients have been found to influence this compound-induced toxicity .

Biochemische Analyse

Biochemical Properties

Thiacloprid’s primary role in biochemical reactions involves the disruption of the insect’s nervous system by stimulating nicotinic acetylcholine receptors . This interaction with the receptors leads to overstimulation and eventual paralysis of the insect, effectively controlling the pest population .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, in a study examining the effects of this compound on the male reproductive system, it was found that exposure to this compound causes a decrease in spermatozoa . In another study, it was found that this compound exposure led to severe acute symptoms in bees .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nicotinic acetylcholine receptors, disrupting the insect’s nervous system . This disruption is similar to other neonicotinoids, indicating a shared mechanism of action among these types of insecticides .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have temporal effects. For example, a study found that sub-lethal larval exposure to this compound decreased honeybee antenna EAG responses to floral scents, leading to increased olfactory selectivity . This suggests that the effects of this compound can change over time, potentially leading to long-term impacts on the organisms exposed to it.

Dosage Effects in Animal Models

The effects of this compound have been studied in various animal models, and it has been found that these effects can vary with different dosages. For instance, a study found that gestational exposure to this compound affects epigenetic mechanisms controlling meiosis, which could lead to deleterious effects on male spermatogenesis .

Metabolic Pathways

This compound is involved in several metabolic pathways. For example, microbial systems release the cyano group of this compound and oxidize the hydroxyl group to the carbonyl group to generate 4-hydroxy this compound . This indicates that this compound interacts with various enzymes and cofactors within these metabolic pathways.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Thiacloprid wird durch einen mehrstufigen Prozess synthetisiertDie Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dichlormethan und Acetonitril sowie Reagenzien wie Natriumhydrid und Cyanamid .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound unter Verwendung von großtechnischen chemischen Reaktoren hergestellt. Der Prozess umfasst die gleichen Grundschritte wie die Laborsynthese, wird jedoch für höhere Ausbeuten und Effizienz optimiert. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Reinheit und Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Thiacloprid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu ergeben.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an der Chlorpyridinylgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.

Substitution: Nukleophile wie Amine und Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Metaboliten, die mit Techniken wie Massenspektrometrie und Kernspinresonanzspektroskopie analysiert werden können .

Vergleich Mit ähnlichen Verbindungen

Thiacloprid ähnelt anderen Neonicotinoid-Insektiziden wie Imidacloprid, Acetamiprid und Thiamethoxam. Es hat einzigartige Eigenschaften, die es gegen bestimmte Schädlinge wirksam machen, die gegen andere Neonicotinoide resistent sein können. Zum Beispiel:

Imidacloprid: Giftiger für bestimmte Nicht-Zielorganismen im Vergleich zu this compound.

Acetamiprid: Weniger wirksam gegen einige resistente Schädlingspopulationen.

Thiamethoxam: Ähnliche Wirkungsweise, aber unterschiedliche Stoffwechselwege.

Die einzigartige chemische Struktur und Wirkungsweise von this compound machen es zu einem wertvollen Werkzeug in integrierten Schädlingsbekämpfungsstrategien.

Biologische Aktivität

Thiacloprid is a neonicotinoid insecticide widely used in agriculture for pest control. Its biological activity has raised concerns regarding its effects on non-target organisms, particularly pollinators like bees, and its potential neurotoxic effects in mammals. This article reviews the biological activity of this compound, focusing on its immunosuppressive effects in bees, neurotoxic impacts in rodents, and developmental toxicity in avian models.

Overview of this compound

This compound is chemically classified as a neonicotinoid, acting on the nicotinic acetylcholine receptors (nAChRs) in insects. This mechanism leads to overstimulation of the nervous system, which is lethal to many pests but raises concerns about its impact on beneficial species and human health.

Immunosuppressive Effects in Bees

Recent studies have highlighted the immunosuppressive effects of this compound on solitary bees, specifically Osmia bicornis.

Key Findings:

- Hemocyte Density Reduction : Males exposed to this compound at concentrations of 200 and 555 µg/kg showed a significant reduction in hemocyte density, which is critical for immune response. In females, only exposure to 555 µg/kg resulted in similar reductions .

- Antimicrobial Activity Impairment : The antimicrobial activity of hemolymph was notably diminished in males exposed to both concentrations. Females showed reduced antimicrobial activity only at the highest dose .

- Statistical Analysis : The study utilized various statistical methods to validate findings, including Kruskal-Wallis tests and Mann-Whitney U tests, with p-values indicating significant differences (p < 0.001) between treated and control groups .

Neurotoxic Effects in Rodents

This compound's neurotoxic potential has been examined through studies involving rats.

Experimental Design:

- Rats were administered varying doses of this compound and clothianidin to observe behavioral changes and neurotoxic effects. For instance, a mixture of 400 mg/kg of clothianidin and 80 mg/kg of this compound led to observable signs such as decreased motor activity and seizures .

Results:

- Mortality Rates : High doses resulted in 100% mortality among rats within the first dose administration.

- Behavioral Changes : Animals exhibited significant behavioral changes post-exposure, including decreased food and water intake and impaired learning abilities .

Developmental Neurotoxicity

Research using chicken embryo models has demonstrated that this compound exposure can lead to developmental neurotoxicity.

Findings:

- Oxidative Stress : A dose-dependent increase in oxidative stress biomarkers was observed following exposure to this compound. This suggests that even low levels can initiate harmful biological responses .

- DNA Damage : The study indicated significant DNA damage and alterations in inflammatory markers due to this compound exposure, raising concerns about long-term developmental impacts .

Impact on Honey Bee Colonies

Contrary to some expectations regarding colony collapse disorder, a study found that long-term sublethal exposure to this compound did not significantly affect honey bee colony strength or survival rates.

Study Insights:

- Colony Performance : No significant differences were noted between treated and control colonies regarding mortality or infestation levels from parasites like Varroa destructor. However, there was a noted decrease in the immune response (hymenoptaecin expression) when challenged with bacteria .

Comparative Summary Table

| Study Focus | Organism | Key Findings | Concentration/Exposure |

|---|---|---|---|

| Immunosuppression | Osmia bicornis | Reduced hemocyte density; impaired antimicrobial activity | 200 & 555 µg/kg |

| Neurotoxicity | Rats | Behavioral changes; high mortality rates | 400 mg/kg + 80 mg/kg |

| Developmental Neurotoxicity | Chicken embryos | Increased oxidative stress; DNA damage | Varying doses |

| Colony Performance | Honey Bees | No significant impact on colony strength | Long-term sublethal exposure |

Eigenschaften

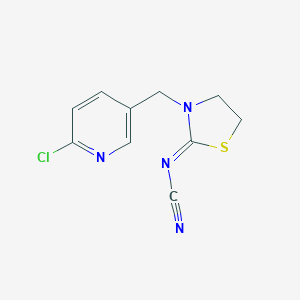

IUPAC Name |

[3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene]cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4S/c11-9-2-1-8(5-13-9)6-15-3-4-16-10(15)14-7-12/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKKPVIRMVDYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=NC#N)N1CC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7034961, DTXSID60861210 | |

| Record name | Thiacloprid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless solid; [HSDB] | |

| Record name | Thiacloprid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7399 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

decomp >270 °C | |

| Record name | Thiacloprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 185 mg/L at 20 °C, At 20 °C, in: n-hexane, <0.1 g/L; xylene, 0.30 g/L; dichloromethane, 160 g/L; n-octanol, 1.4 g/L; n-propanol, 3.0 g/L; acetone, 64 g/L; ethyl acetate, 9.4 g/L; polyethylene glycol, 42 g/L; acetonitrile, 52 g/L; and DMSO, 150 g/L | |

| Record name | Thiacloprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.46 g at 20 °C | |

| Record name | Thiacloprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.0X10-12 mm Hg at 20 °C (23X10-12 hPa at 20 °C) | |

| Record name | Thiacloprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellowish crystalline powder, Crystals from ether | |

CAS No. |

111988-49-9 | |

| Record name | Thiacloprid [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111988499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiacloprid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08620 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiacloprid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanamide, N-[3-[(6-chloro-3-pyridinyl)methyl]-2-thiazolidinylidene]-, [N(Z)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIACLOPRID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DSV3A944A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiacloprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

136 °C | |

| Record name | Thiacloprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.